molecular formula C8H21NOSi B14364222 Amino(di-tert-butyl)silanol CAS No. 93502-91-1

Amino(di-tert-butyl)silanol

Cat. No.: B14364222
CAS No.: 93502-91-1
M. Wt: 175.34 g/mol
InChI Key: GSWDVUUNDDFTEU-UHFFFAOYSA-N
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Description

Amino(di-tert-butyl)silanol is a silicon-based compound characterized by the presence of an amino group and two tert-butyl groups attached to a silanol functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(di-tert-butyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of silyl halides, such as chlorosilanes, in the presence of water. The reaction proceeds as follows: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the tert-butyl groups are introduced through the use of tert-butylchlorosilane as the starting material .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of silyl halides under controlled conditions to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: Amino(di-tert-butyl)silanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes.

    Reduction: Reduction reactions can convert the silanol group to a silyl ether.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amino(di-tert-butyl)silanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of amino(di-tert-butyl)silanol involves its ability to act as a bifunctional group. In peptide synthesis, it serves as both a protecting group and a directing group, facilitating site-selective modifications. The compound’s silanol group can form hydrogen bonds, enhancing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: Amino(di-tert-butyl)silanol is unique due to the presence of both amino and tert-butyl groups, which confer distinct reactivity and stability. Its bifunctional nature makes it particularly valuable in peptide synthesis and other applications where selective modification is required .

Properties

CAS No.

93502-91-1

Molecular Formula

C8H21NOSi

Molecular Weight

175.34 g/mol

IUPAC Name

2-(amino-tert-butyl-hydroxysilyl)-2-methylpropane

InChI

InChI=1S/C8H21NOSi/c1-7(2,3)11(9,10)8(4,5)6/h10H,9H2,1-6H3

InChI Key

GSWDVUUNDDFTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(N)O

Origin of Product

United States

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